molecular formula C7H7ClO3 B8276416 2-Chloro-3-furancarboxylic acid ethyl ester

2-Chloro-3-furancarboxylic acid ethyl ester

Cat. No. B8276416
M. Wt: 174.58 g/mol
InChI Key: FDWHJUBMSZJEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-furancarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C7H7ClO3 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-furancarboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-furancarboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-3-furancarboxylic acid ethyl ester

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

ethyl 2-chlorofuran-3-carboxylate

InChI

InChI=1S/C7H7ClO3/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3

InChI Key

FDWHJUBMSZJEGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Trimethylsilyl-3-furancarboxylic acid (16.4 g) (synthesized in accordance with the method described in J. C. S. Perkin, 1, 1125 (1981)) was dissolved in N,N-dimethylformamide (50 ml), and potassium carbonate (12.3 g) and iodoethane (13.9 g) were added. The mixture was stirred at room temperature for 15 hours, poured into ice water and extracted with diethyl ether. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 2-trimethylsilyl-3-furancarboxylic acid ethyl ester (16.3 g) as oil. 2-Trimethylsilyl-3-furancarboxylic acid ethyl ester (16.3 g) was dissolved in acetonitrile (75 ml), and sulfuryl chloride (10.9 g) in acetonitrile (25 ml) was added dropwise. The mixture was stirred at room temperature for 1 hour, poured into ice water and extracted with diethyl ether. The extract was washed with 10% aqueous sodium thiosulfate and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 2-chloro-3-furancarboxylic acid ethyl ester (3.5 g) as oil. 2-Chloro-3-furancarboxylic acid ethyl ester (3.5 g) was dissolved in ethanol (25 ml), and 1N aqueous sodium hydroxide (25 ml) was added. The mixture was stirred at room temperature for 1.5 hour and concentrated under reduced pressure. The residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Precipitated crystals were collected by filtration and washed with diisopropyl ether-hexane to give 2-chloro-3-furancarboxylic acid (2.2 g) as crystals. mp 138°-141° C.
Name
2-Trimethylsilyl-3-furancarboxylic acid ethyl ester
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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